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Introduction
In the landscape of organic synthesis, the strategic value of an intermediate is measured by its

reactivity, versatility, and efficiency in forming complex molecular architectures. 2'-
Hydroxybutyrophenone (CAS No. 2887-61-8), also known as 1-(2-hydroxyphenyl)butan-1-

one, has emerged as a pivotal building block, particularly within the pharmaceutical and fine

chemical industries.[1][2][3] Its structure, which features a phenolic hydroxyl group positioned

ortho to a butyryl substituent on a benzene ring, provides two distinct and highly reactive sites

for chemical modification.[1] This unique arrangement allows chemists to perform sequential or

selective functionalization, making it an invaluable precursor for a wide array of more complex

molecules, including various Active Pharmaceutical Ingredients (APIs).[1][2] This guide

provides an in-depth analysis of the synthesis, properties, and core applications of 2'-
Hydroxybutyrophenone, offering field-proven insights for researchers and development

professionals.

Physicochemical Properties
The physical and chemical properties of 2'-Hydroxybutyrophenone are fundamental to its

handling, storage, and application in synthesis. It typically appears as a colorless to pale yellow

solid or liquid, with solubility in common organic solvents like ethanol and ether, but not in

water.[4] A comprehensive summary of its key properties is presented below.
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Property Value Source(s)

Molecular Formula C₁₀H₁₂O₂ [2][4][5]

Molecular Weight 164.20 g/mol [4][5]

CAS Number 2887-61-8 [2][6]

Appearance
Colorless to pale yellow

solid/liquid
[2][4]

Melting Point
~10 °C (Some sources state

40-42 °C)
[4]

Boiling Point ~251.7 °C at 760 mmHg [4][5]

Density ~1.1 g/cm³ [5]

Flash Point ~104.7 °C [4][5]

pKa 8.07 ± 0.30 (Predicted) [2][4]

Solubility
Insoluble in water; Soluble in

ethanol, ether
[4]

Synthesis of 2'-Hydroxybutyrophenone: The Fries
Rearrangement
The most prominent and industrially significant method for synthesizing hydroxyarylketones,

including 2'-Hydroxybutyrophenone, is the Fries rearrangement.[7] This reaction involves the

transformation of a phenolic ester—in this case, phenyl butyrate—into an ortho- or para-

hydroxyaryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][8][9]

Mechanistic Insight
The mechanism of the Fries rearrangement is a classic example of electrophilic aromatic

substitution.[8] The process is initiated by the coordination of the Lewis acid (AlCl₃) to the

carbonyl oxygen of the ester. This coordination is favored over the phenolic oxygen because

the carbonyl oxygen is a more electron-rich Lewis base.[8] This complexation polarizes the

ester bond, leading to the generation of a free acylium carbocation (CH₃CH₂CH₂CO⁺).[8] This
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highly electrophilic intermediate then attacks the activated aromatic ring at either the ortho or

para position.[9]

The regioselectivity of the reaction is highly dependent on the reaction conditions:

Temperature: Low temperatures (below 60°C) kinetically favor the formation of the para-

isomer (4'-Hydroxybutyrophenone), while high temperatures (above 160°C)

thermodynamically favor the ortho-isomer (2'-Hydroxybutyrophenone).[7][8][9] This is

because the ortho-product can form a more stable bidentate complex with the aluminum

catalyst, which is favored at higher energies.[7]

Solvent: Non-polar solvents tend to favor the formation of the ortho product, whereas the

ratio of the para product increases with solvent polarity.[7][8]

The reaction is completed by acidic hydrolysis, which liberates the final hydroxyketone product

from its aluminum complex.[10]

Figure 1: Fries Rearrangement for 2'-Hydroxybutyrophenone Synthesis

Starting Materials

Reaction Steps Product

Phenyl Butyrate

1. Complexation of AlCl₃
with Carbonyl Oxygen
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Rearrangement 3. Electrophilic Aromatic
Substitution (Ortho Attack)

High Temp (>160°C) 4. Acidic Hydrolysis 2'-Hydroxybutyrophenone
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Caption: Key stages in the synthesis of 2'-Hydroxybutyrophenone via the Fries

Rearrangement.

Role as a Versatile Intermediate: Key Reactions
The synthetic utility of 2'-Hydroxybutyrophenone stems from the distinct reactivity of its

phenolic hydroxyl group and its ketone moiety. This allows for a wide range of transformations,

making it a valuable precursor.
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Reactions at the Hydroxyl Group (O-Alkylation)
The acidic phenolic proton can be easily removed by a base to form a phenoxide ion. This

highly nucleophilic species readily participates in Williamson ether synthesis, an O-alkylation

reaction, with various alkyl halides.[11][12] This reaction is fundamental for introducing diverse

side chains, which is a common strategy in drug design to modulate properties like solubility,

lipophilicity, and receptor binding affinity.

General Scheme: 2'-Hydroxybutyrophenone + R-X (Alkyl Halide) + Base (e.g., K₂CO₃, NaH)

→ 2'-(Alkoxy)butyrophenone + Salt + H₂O

This pathway is crucial for synthesizing pharmaceutical agents where an ether linkage is a key

structural feature.

Reactions at the Carbonyl Group
The ketone's carbonyl group is electrophilic and susceptible to a variety of nucleophilic

additions and condensation reactions. Key transformations include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like

sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This creates a new chiral

center, opening pathways for the synthesis of enantiomerically pure compounds.

Condensation Reactions: The α-protons adjacent to the carbonyl group are acidic and can

be removed to form an enolate. This enolate can then act as a nucleophile in aldol or

Claisen-type condensation reactions, enabling the formation of new carbon-carbon bonds

and the construction of more complex carbon skeletons.

Reductive Amination: The ketone can react with an amine to form an imine, which can then

be reduced in situ to form a secondary amine. This is a powerful method for introducing

nitrogen-containing functional groups.

Core Applications in Pharmaceutical Synthesis
2'-Hydroxybutyrophenone is a well-established intermediate in the synthesis of several

pharmaceuticals.[1][2][9] Its structural framework is a common feature in drugs targeting a

range of therapeutic areas.[1]
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Case Study: Synthesis of Vasodilators
A prominent application of 2'-Hydroxybutyrophenone is as a precursor for vasodilating drugs

like Nylidrin and Isoxsuprine. The synthesis typically follows a multi-step pathway that

leverages the reactivity of both the hydroxyl and ketone functional groups.

The general synthetic workflow can be outlined as follows:

Figure 2: Generalized Workflow for Drug Synthesis
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Caption: A typical synthetic route from 2'-Hydroxybutyrophenone to a pharmaceutical active

ingredient.

This pathway demonstrates how the initial intermediate is sequentially modified: first at the

carbon alpha to the ketone, then via substitution to introduce the amino side chain, and finally

by reducing the ketone to the corresponding alcohol found in the final drug structure.

Experimental Protocol: O-Alkylation of 2'-
Hydroxybutyrophenone
This protocol provides a representative, self-validating procedure for the Williamson ether

synthesis using 2'-Hydroxybutyrophenone as the starting material.

Objective: To synthesize 2'-ethoxybutyrophenone.

Materials:

2'-Hydroxybutyrophenone (1.0 eq)

Ethyl iodide (1.2 eq)

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

Anhydrous Acetone

Dichloromethane (DCM)

Saturated aqueous sodium chloride (Brine)

Anhydrous Magnesium Sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Methodology:

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux

condenser, add 2'-Hydroxybutyrophenone (1.0 eq) and anhydrous potassium carbonate

(2.0 eq).
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Solvent Addition: Add anhydrous acetone to the flask until the solids are suspended (approx.

10 mL per gram of starting material).

Addition of Alkylating Agent: Begin stirring the suspension. Add ethyl iodide (1.2 eq) dropwise

to the mixture at room temperature.

Causality Insight: Potassium carbonate is a mild base sufficient to deprotonate the acidic

phenol, forming the nucleophilic phenoxide in situ. Acetone is a suitable polar aprotic

solvent for this Sₙ2 reaction. An excess of the alkylating agent ensures the reaction goes

to completion.

Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours.

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a

suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting

material spot and the appearance of a new, less polar product spot indicates completion.

Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid potassium

carbonate and potassium iodide byproduct. Wash the filter cake with a small amount of

acetone. c. Combine the filtrates and concentrate under reduced pressure using a rotary

evaporator to remove the acetone. d. Dissolve the resulting crude oil in dichloromethane

(DCM). e. Transfer the DCM solution to a separatory funnel and wash with water (2x) and

then with brine (1x).

Self-Validation: The washing steps remove any remaining inorganic salts and water-

soluble impurities.

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude

2'-ethoxybutyrophenone.

Purification & Characterization: a. Purify the crude product via flash column chromatography

on silica gel if necessary. b. Characterize the final product using ¹H NMR, ¹³C NMR, and IR

spectroscopy to confirm its structure and purity. The melting point should also be determined

and compared to literature values.
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Conclusion
2'-Hydroxybutyrophenone stands as a testament to the power of functional group synergy in

organic synthesis. Its dual reactive centers—the phenolic hydroxyl and the ketone carbonyl—

provide a robust platform for constructing a diverse range of complex organic molecules. Its

central role in the synthesis of important pharmaceuticals underscores its industrial relevance.

A thorough understanding of its synthesis via the Fries rearrangement and its subsequent

chemical transformations is essential for chemists and researchers aiming to leverage this

versatile intermediate in drug discovery and fine chemical manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1585054#2-hydroxybutyrophenone-s-role-as-a-
versatile-organic-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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